7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
7-Benzyl-8-aminoalkylamino Derivatives of Purine-2,6-dione
7-Benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, a compound structurally similar to 7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, has been found to exhibit significant receptor affinity and pharmacological properties. Specifically, it demonstrated anxiolytic and antidepressant properties in animal models, suggesting a potential for psychotropic activity. This discovery highlights the therapeutic potential of modified purine-2,6-dione derivatives in addressing mental health conditions (Chłoń-Rzepa et al., 2013).
Immunomodulatory Effects
Thiazolo[4,5-d]pyrimidine Nucleosides
Novel analogues synthesized in the thiazolo[4,5-d]pyrimidine ring system, akin to the core structure of this compound, have demonstrated notable immunomodulatory effects. In particular, certain derivatives showed significant activity in enhancing murine immune functions and providing protection against viral infections. These findings suggest the potential of these compounds in developing immunotherapeutic agents (Nagahara et al., 1990).
Antiviral Activity
Guanosine Analogues in Thiazolo[4,5-d]pyrimidine
Similar to the structure of this compound, certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system have been evaluated for their antiviral activity against Semliki Forest virus. These compounds, including sugar-modified derivatives, have shown activity comparable to existing antiviral agents, indicating their potential in antiviral drug development (Kini et al., 1991).
Properties
IUPAC Name |
2-butyl-7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-6-7-8-19-13(21)11-12(18(5)15(19)22)17-14-20(11)9-10(23-14)16(2,3)4/h9H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKSERVQRLZMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.